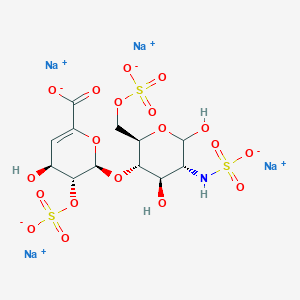

Heparin disaccharide I-S sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heparin disaccharide I-S sodium salt (ΔI-S) is the predominant disaccharide produced from heparin by heparinase I and heparinase II . It is a product of the digestion of heparan sulfate and heparin by various heparinases .

Synthesis Analysis

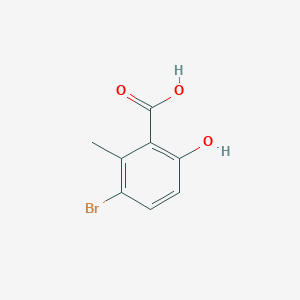

The synthesis of heparin disaccharide I-S sodium salt involves the action of heparinase I and II . The structural characterization of heparins from different commercial sources has been studied .Molecular Structure Analysis

The molecular structure of Heparin disaccharide I-S sodium salt is complex. It is a linear polysaccharide with a complex sequence resulting from the action of post-polymerisation enzymes on a regular repeating disaccharide background . Its linear formula is C12H15NO19S3Na4 and its molecular weight is 665.40 .Chemical Reactions Analysis

Heparin disaccharide I-S sodium salt is a product of the digestion of heparin and heparan sulfate by various heparinases . The analysis and characterization of heparin impurities have been studied .Physical And Chemical Properties Analysis

Heparin disaccharide I-S sodium salt is a white to faint yellow powder . It is suitable for HPLC techniques and should be stored at a temperature of -20°C .Applications De Recherche Scientifique

Analysis of Structural Impurities in Heparin

- Heparin, a complex mixture of highly-sulfated polysaccharides, undergoes various side reactions during manufacturing, producing non-endogenous disaccharides. Two anion exchange chromatography techniques are used to determine these impurities in heparin and derived Low Molecular Weight Heparins, which are crucial for controlling the quality of the final therapeutic product (Anger et al., 2018).

Quality Control of Heparin with NMR Spectroscopy and Chemometrics

- Heparin, consisting of variably sulfated and acetylated repeating disaccharide units, is assessed for purity using chemometric analysis of NMR spectral data. This helps differentiate heparin from similar glycosaminoglycans and identify contaminants like dermatan sulfate (DS) and oversulfated chondroitin sulfate A (OSCS), ensuring the quality of heparin APIs (Zang et al., 2011).

Solution Structure of Heparin Investigated by Small-Angle Neutron Scattering

- The solution structure of heparin, a linear anionic polysaccharide, remains largely unknown despite its long history of use. Using small-angle neutron scattering, the molecular structure of heparin in D2O solution is revealed to be compact at certain sodium concentrations and extended nearly to its full length at molar concentrations of sodium (Rubinson et al., 2016).

Selective Binding of Heparin Oligosaccharides in Molecularly Imprinted Polymers

- A study explores the rapid separation of heparin oligosaccharides using magnetic thermoresponsive molecularly imprinted polymers (MIPs). The binding capacity and specificity of these MIPs to heparin disaccharides are modulated by reaction temperature and composition of multi-functional monomers, suggesting potential applications for isolating oligosaccharides from other polysaccharides (Zhang et al., 2019).

Chromatographic Determination of Molecular Weight Distributions in Heparin Sodium

- Heparin, a polysaccharide product, has its molecular weight (MW) distributions analyzed through USP compendial methods. Understanding these distributions is crucial for ensuring the consistency of Heparin Sodium drug products used in medicine (Mulloy et al., 2014).

Mécanisme D'action

Target of Action

The primary target of Heparin disaccharide I-S sodium salt is the C-C motif chemokine 5 . This chemokine plays a crucial role in the immune response by attracting and activating white blood cells.

Mode of Action

It is known that heparin, a closely related compound, binds reversibly to antithrombin iii (atiii) and greatly accelerates the rate at which atiii inactivates coagulation enzymes thrombin (factor iia) and factor xa . This suggests that Heparin disaccharide I-S sodium salt may have a similar mechanism of action.

Biochemical Pathways

Heparin disaccharide I-S sodium salt is likely to affect the coagulation pathway, given its structural similarity to heparin. It enhances the antithrombin-mediated inactivation of proteases in the coagulation pathway . This results in a delay in blood coagulation, preventing the formation of harmful blood clots.

Pharmacokinetics

It is known that heparin, a related compound, requires continuous infusions, and its effects can typically be reversed by using protamine sulfate .

Safety and Hazards

Propriétés

IUPAC Name |

tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO19S3.4Na/c14-3-1-4(10(16)17)30-12(8(3)32-35(25,26)27)31-9-5(2-28-34(22,23)24)29-11(18)6(7(9)15)13-33(19,20)21;;;;/h1,3,5-9,11-15,18H,2H2,(H,16,17)(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;4*+1/p-4/t3-,5+,6+,7+,8+,9+,11?,12-;;;;/m0..../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDJNTXPZMQNEV-LXFQAIKPSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NNa4O19S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heparin disaccharide I-S sodium salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)

![4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2441203.png)

![Ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2441206.png)

![N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2441209.png)

![1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2441212.png)

![6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2441214.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea](/img/structure/B2441217.png)

![methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B2441218.png)

![6-Methyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2441219.png)